(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride
Description
Structure
3D Structure
Properties
CAS No. |
2733014-03-2 |
|---|---|
Molecular Formula |
C4H8FNO3S |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H8FNO3S/c5-10(8,9)6-2-1-4(7)3-6/h4,7H,1-3H2/t4-/m1/s1 |
InChI Key |
ZVNFFXDFDRIAOV-SCSAIBSYSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)S(=O)(=O)F |
Canonical SMILES |
C1CN(CC1O)S(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3r 3 Hydroxypyrrolidine 1 Sulfonyl Fluoride
Historical Overview of Sulfonyl Fluoride (B91410) Synthesis and Adaptation for (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride
The chemistry of sulfonyl fluorides dates back nearly a century and has evolved significantly from its origins. Initially, these compounds were prepared through methods that often required harsh reagents and conditions. The classic approach involved the nucleophilic fluorination of sulfonyl chlorides, a method pioneered by Davies and Dick in 1931, which utilized aqueous potassium fluoride solutions. researchgate.net Later advancements, such as the use of "naked fluoride" with potassium fluoride and 18-crown-6 (B118740) in acetonitrile, offered improved efficiency. researchgate.net
Another major advancement was the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that brought sulfonyl fluorides to the forefront as highly stable yet reactive connectors for molecular synthesis. acs.org SuFEx reactions are characterized by the selective activation of the strong S-F bond, enabling exchange with various nucleophiles under mild, often metal-free conditions. acs.org
These historical methods provide the foundational chemistry for synthesizing sulfamoyl fluorides, the class of compounds to which this compound belongs. The direct adaptation for this specific target involves reacting the secondary amine of the (3R)-3-hydroxypyrrolidine scaffold with a suitable fluorosulfonylating agent. While early methods for sulfonyl fluoride synthesis focused on arenesulfonyl fluorides, the principles have been extended to the formation of N-SO2F bonds from amines. The challenge in adapting these methods lies in achieving high chemoselectivity and preserving the stereochemical integrity of the chiral hydroxypyrrolidine starting material.
Enantioselective Synthesis Strategies for (3R)-3-hydroxypyrrolidine Scaffolds and Derivatives
The pyrrolidine (B122466) ring is a privileged structural motif found in numerous natural products and pharmaceuticals, making the development of stereoselective synthetic routes a major focus of chemical research. nih.govthieme-connect.com The synthesis of the chiral (3R)-3-hydroxypyrrolidine precursor is the critical first stage in producing the target sulfonyl fluoride.
Several strategies exist for accessing this enantiomerically pure scaffold:
From Chiral Pool Starting Materials: A common approach is the chemical modification of readily available chiral molecules. google.com For instance, (S)-3-hydroxypyrrolidine can be synthesized from D-malic acid, though this involves multiple steps and expensive reagents like LiAlH4. google.com Another route starts from glutamic acid, which is converted into a chiral 4-amino-2-hydroxybutyric acid intermediate. nih.gov While effective, the high cost of some chiral starting materials can be a limitation for large-scale production. google.com
Asymmetric Cycloaddition Reactions: Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides are a powerful tool for constructing the pyrrolidine ring with high stereocontrol. nih.gov This method allows for the direct formation of the five-membered ring while establishing multiple stereogenic centers in a single, atom-economical step. nih.gov
Intramolecular Cyclization: Chiral 3-hydroxypyrrolidine can be prepared via the intramolecular cyclization of chiral precursors. One patented method involves starting with 4-halo-3-hydroxybutyronitrile, where a hydrogenation reaction simultaneously reduces the nitrile group and initiates an in-situ cyclization to form the pyrrolidine ring. nih.govgoogle.com Protecting the hydroxyl group in the starting material can prevent side reactions and improve yields. google.com Another process involves the cyclization of 4-amino-1-halo-(S)-2-butanol derivatives. google.com
Direct Sulfonylation of (3R)-3-hydroxypyrrolidine and its Protected Forms
The final key transformation is the installation of the sulfonyl fluoride moiety onto the nitrogen atom of the pyrrolidine ring. This reaction converts the secondary amine into a sulfamoyl fluoride. Given the presence of a hydroxyl group, protection may be necessary to prevent side reactions, though direct sulfonylation of the amine in the presence of the free hydroxyl group can be achieved with careful selection of reagents and conditions.
The conversion of a secondary amine like (3R)-3-hydroxypyrrolidine to its corresponding sulfamoyl fluoride requires a specific set of reagents capable of delivering the -SO2F group. The reactivity of amines toward fluorosulfonylating agents can be sluggish compared to phenols, necessitating optimized reagents and conditions. nih.gov
Key reagents for this transformation include:
Sulfuryl Fluoride (SO2F2): As a gas, sulfuryl fluoride is a fundamental reagent for creating sulfonyl fluorides and is highly reactive toward phenols and secondary amines. nih.gov Its direct use can be challenging due to its gaseous nature, but ex-situ generation methods have been developed to improve handling and applicability. nih.gov
[4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF): This solid reagent can convert amines to sulfamoyl fluorides under mild conditions. thieme-connect.com
Fluorosulfuryl Imidazolium Salts: Shelf-stable crystalline salts, such as 1-(fluorosulfuryl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate (B1224126) (SuFEx-IT), have shown unprecedented reactivity for the fluorosulfurylation of primary and secondary amines, overcoming the sluggish reactions often seen with SO2F2 gas. nih.govorganic-chemistry.org These solid reagents are easier to handle and offer a practical alternative for synthesizing sulfamoyl fluorides. organic-chemistry.org
Conversion from Sulfamoyl Chlorides: An alternative, two-step approach involves first reacting the amine with sulfuryl chloride (SO2Cl2) to form the sulfamoyl chloride, followed by a halogen exchange reaction using a fluoride source like potassium fluoride (KF) to yield the sulfamoyl fluoride.
The table below summarizes common reagent classes for the formation of sulfamoyl fluorides from amines.
| Reagent Class | Example(s) | Phase | Key Advantages |
| Gaseous SO2F Donors | Sulfuryl Fluoride (SO2F2) | Gas | High reactivity with secondary amines. nih.gov |
| Solid SO2F Donors | SuFEx-IT, AISF | Solid | Shelf-stable, easy to handle, high reactivity. nih.govthieme-connect.comorganic-chemistry.org |
| Halogen Exchange Precursors | Sulfuryl Chloride (SO2Cl2) + KF | Liquid/Solid | Utilizes common lab reagents. |
The conditions for the N-sulfonylation must be carefully controlled to maximize yield and purity while preventing degradation of the starting material or product. The reaction is typically carried out in an inert organic solvent in the presence of a base to neutralize the acid byproduct.
For reactions using sulfuryl fluoride (SO2F2) or its surrogates like SuFEx-IT, a non-nucleophilic organic base such as triethylamine (B128534) (Et3N) or N,N-diisopropylethylamine (DIPEA) is commonly employed. nih.gov The reaction temperature is often kept low initially and may be allowed to warm to room temperature. Yields for the formation of sulfamoyl fluorides from secondary amines using modern reagents are generally high, often exceeding 80-90%. organic-chemistry.orgresearchgate.net
Purification is typically achieved through standard chromatographic techniques, such as flash column chromatography on silica (B1680970) gel. The purity of the final product is confirmed using analytical methods like NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
A critical aspect of synthesizing this compound is the preservation of the stereocenter at the C3 position of the pyrrolidine ring. The N-sulfonylation reaction occurs at the nitrogen atom, which is not a stereocenter, and therefore does not directly participate in reactions that would invert the existing chiral center.
However, it is essential that the reaction conditions are mild enough to prevent any side reactions that could lead to racemization. Strong bases or high temperatures could potentially induce elimination-addition sequences or other pathways that might compromise stereochemical integrity. Fortunately, modern sulfonylation methods are typically performed under mild conditions that are compatible with chiral centers elsewhere in the molecule. whiterose.ac.uk The stereochemical purity of the final product is usually confirmed by chiral HPLC or by comparing its optical rotation to known standards or theoretically calculated values. The inherent conformational stability of the five-membered pyrrolidine ring also contributes to the maintenance of stereochemistry during functionalization. nih.gov
Convergent and Divergent Synthetic Routes to this compound Derivatives
The synthesis of this compound and its derivatives can be approached from both convergent and divergent perspectives, offering flexibility in creating a library of related compounds for further research.
Convergent Synthesis: In a convergent approach, the two key fragments—the chiral (3R)-3-hydroxypyrrolidine scaffold and the sulfonyl fluoride moiety—are prepared separately and then combined in a late-stage step. This strategy is highly efficient as it allows for the optimization of the synthesis of each piece independently. For example, various enantioselective methods can be used to produce the hydroxypyrrolidine core, which is then coupled with a fluorosulfonylating agent in the final step. This approach is ideal for producing the target molecule itself in an efficient manner.
Divergent Synthesis: A divergent strategy begins with the fully assembled this compound, which then serves as a common intermediate for further functionalization. The free hydroxyl group at the C3 position is a prime handle for diversification. It can be modified through a variety of reactions, including:
Esterification or Etherification: To introduce a wide range of functional groups.
Oxidation: To convert the alcohol to a ketone ((R)-3-oxopyrrolidine-1-sulfonyl fluoride), which can then undergo further reactions like reductive amination.
Nucleophilic Substitution: After converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate), it can be displaced by various nucleophiles to introduce azide, cyano, or other functionalities, often with inversion of stereochemistry.
This divergent approach is particularly powerful for structure-activity relationship (SAR) studies, as it allows for the rapid generation of a library of analogues from a single, advanced intermediate.
Green Chemistry Approaches in the Synthesis of Sulfonyl Fluorides
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Traditional methods for synthesizing sulfonyl fluorides often relied on harsh reagents like sulfuryl fluoride (SO₂F₂) gas or corrosive potassium bifluoride (KHF₂), posing significant handling and safety challenges. nih.govmdpi.comosaka-u.ac.jpsciencedaily.com Recent research has focused on developing safer, more efficient, and environmentally benign alternatives.
A significant advancement is the use of potassium fluoride (KF) as a mild and inexpensive fluorine source. nih.govosaka-u.ac.jpsciencedaily.comresearchgate.netacs.org KF is safer to handle and more environmentally friendly than traditional fluorinating agents. researchgate.netacs.org Various protocols have been developed utilizing KF in combination with green oxidants and alternative starting materials.
Electrochemical Synthesis: Electrochemical methods offer a particularly green approach by eliminating the need for chemical oxidants. acs.org The electrochemical oxidative coupling of thiols and potassium fluoride provides a mild and environmentally benign route to sulfonyl fluorides. acs.org This catalyst-free method operates under mild conditions and shows a broad substrate scope. acs.org
Aqueous and Catalyst-Free Synthesis: Performing reactions in water is a key goal of green chemistry. Surfactant-based catalytic systems have enabled the nucleophilic fluorination of sulfonyl chlorides in water, achieving high conversions. digitellinc.com Additionally, catalyst-free methods for the fluorination of sulfonyl hydrazides using Selectfluor in water have been developed, offering a straightforward and environmentally benign pathway for S-F bond formation. mdpi.com
The following table provides a comparative overview of various green synthetic methods for sulfonyl fluorides.
| Method | Starting Material | Key Reagents | Solvent | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|---|---|
| One-Pot/Stepwise | Thiols/Disulfides | KF, NaOCl·5H₂O | Acetic Acid / Acetonitrile-Water | Ambient Temperature | Uses stable substrates, green oxidant, scalable. | acs.org |
| One-Pot Cascade | Sulfonates/Sulfonic Acids | Cyanuric chloride, KHF₂ | Acetonitrile/Acetone | 60 °C | Abundant starting materials, mild conditions. | nih.gov |
| Electrochemical | Thiols/Disulfides | KF, Pyridine | Acetonitrile/HCl (aq) | Constant current (20 mA) | No chemical oxidant/catalyst needed, mild. | acs.org |
| Aqueous Synthesis | Sulfonyl Chlorides | Fluoride source, Surfactant | Water | Optimized Temperature | Eliminates organic solvents, sustainable. | digitellinc.com |
| Catalyst-Free | Sulfonyl Hydrazides | Selectfluor | Water | 60 °C | No metal catalyst, proceeds in water. | mdpi.com |
Scale-Up Considerations and Process Chemistry for Technical Applications
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process chemistry, scalability, safety, and economic viability. This involves optimizing the synthesis of the chiral precursor, (3R)-3-hydroxypyrrolidine, and its subsequent efficient conversion to the final product.
Synthesis of the (3R)-3-hydroxypyrrolidine Precursor: The industrial production of chiral 3-hydroxypyrrolidine often starts from readily available and inexpensive chiral precursors. mdpi.com Patents describe scalable processes starting from materials like optically pure 4-amino-(S)-2-hydroxybutyric acid or (R)-3-chloro-2-hydroxypropionitrile. google.comgoogle.com Key considerations for scale-up include:
Process Safety: Avoiding hazardous reagents like lithium aluminum hydride (LiAlH₄), which can be problematic on a large scale, is crucial. google.com
Purification: Developing processes that minimize the need for complex purification steps is essential for industrial efficiency. Methods that yield a product pure enough for use after simple distillation under reduced pressure are highly desirable. google.comgoogle.com
Yield and Purity: The formation of side products can significantly impact yield and complicate purification, making high-selectivity reactions critical for large-scale preparation. google.com
Flow Chemistry for Scalability: Continuous flow chemistry has emerged as a powerful technology for scaling up chemical syntheses, offering significant advantages over traditional batch processing. labmanager.comaragen.comnih.govacs.org For the synthesis of both the pyrrolidine core and the final sulfonyl fluoride, flow chemistry offers:
Enhanced Safety: Small reactor volumes and superior heat dissipation allow for the safe handling of hazardous reagents and highly exothermic reactions. nih.govacs.org
Improved Efficiency: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields, better selectivity, and reduced reaction times. aragen.comrsc.org
Seamless Scalability: Increasing production capacity can often be achieved by extending the operation time or by "scaling out" (running multiple reactors in parallel), which is often more straightforward than redesigning large batch reactors. labmanager.comrsc.org
A continuous flow protocol for the rapid and scalable synthesis of α-chiral pyrrolidines has been demonstrated, achieving a throughput of 7.45 g/h, highlighting the potential for large-scale applications. rsc.org Similarly, electrochemical synthesis of sulfonyl fluorides has been successfully implemented in flow reactors, significantly reducing reaction times from hours in batch to minutes in flow.
Comparison of Batch vs. Flow Processes for Sulfonyl Fluoride Synthesis:
| Parameter | Batch Process | Continuous Flow Process | Reference |
|---|---|---|---|
| Heat Transfer | Limited by surface-area-to-volume ratio; challenging for large, exothermic reactions. | Excellent due to high surface-area-to-volume ratio in microreactors. | nih.gov |
| Mass Transfer & Mixing | Can be inefficient and non-uniform in large vessels, affecting reaction kinetics. | Rapid and efficient diffusion-based mixing, leading to better process control. | aragen.com |
| Safety | Large volumes of hazardous materials increase risk; thermal runaway is a concern. | Small reactor volumes minimize hazards; better control over exothermic reactions. | nih.govacs.org |
| Scalability | Scale-up can be complex and non-linear, often requiring process re-optimization. | More straightforward scale-up by extending run time or parallelization ("scaling out"). | labmanager.comrsc.org |
| Process Control | Slower response to changes in temperature or reagent addition. | Precise and rapid control over temperature, pressure, and residence time. | aragen.com |
| Footprint & Throughput | Large reactors required for high volume, leading to a larger plant footprint. | Higher throughput in a smaller footprint through process intensification. | researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 3r 3 Hydroxypyrrolidine 1 Sulfonyl Fluoride
Electrophilic Properties of the Sulfonyl Fluoride (B91410) Moiety
The sulfonyl fluoride group is a key reactive center in (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride, characterized by a highly electrophilic sulfur atom. This electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom bonded to the sulfur.
Nucleophilic Attack and Displacement Reactions
The sulfur atom of the sulfonyl fluoride is susceptible to attack by a variety of nucleophiles. These reactions typically proceed via a nucleophilic substitution mechanism at the sulfur center. Sulfonyl fluorides are generally noted for their high stability and moderate reactivity, which allows for selective reactions with specific nucleophiles. enamine.net They are known to react with multiple nucleophilic amino acid residues, including those of tyrosine, lysine (B10760008), histidine, arginine, serine, and threonine. enamine.net
The reactivity of sulfonyl fluorides can be influenced by the nature of the nucleophile and the reaction conditions. For instance, strong nucleophiles will react more readily than weaker ones. The stability of the S-F bond in sulfonyl fluorides makes them more robust compared to other sulfonyl halides, such as sulfonyl chlorides.
| Nucleophile Type | General Reactivity | Potential Product |
|---|---|---|
| Amines | Moderate to high | Sulfonamide |
| Alcohols/Phenols | Moderate | Sulfonate ester |
| Thiols | Moderate | Thiosulfonate |
| Hydroxide | Slow | Sulfonic acid salt |
Hydrolysis and Solvolysis Mechanisms
The hydrolysis of sulfonyl fluorides to their corresponding sulfonic acids is generally a slow process under neutral conditions due to the strength of the sulfur-fluorine bond. However, the rate of hydrolysis can be influenced by pH and temperature. The mechanism of hydrolysis likely involves the nucleophilic attack of a water molecule on the electrophilic sulfur atom.
Studies on the hydrolysis of metal fluorides have shown that the process can be complex, involving dissolution and decomposition of complexes. nih.gov While not directly analogous, this highlights that the environment can play a significant role in the breakdown of fluoride-containing compounds. The kinetics of hydrolysis for sulfonyl fluorides can be investigated to determine the reaction order and the effect of various catalysts. Research on the hydrolysis of uranyl fluoride, for example, has provided insights into the kinetics of such reactions in the presence of water vapor.
Reactivity of the Pyrrolidine (B122466) Nitrogen and Hydroxyl Group
The pyrrolidine ring in this compound contains two additional reactive sites: the secondary amine (pyrrolidine nitrogen) and the secondary alcohol (hydroxyl group). The reactivity of these groups can sometimes be competitive. google.com
Alkylation and Acylation Reactions
The pyrrolidine nitrogen is nucleophilic and can readily undergo alkylation and acylation reactions. N-alkylation of sulfonamides can be achieved using alkyl halides in the presence of a base. nih.govresearchgate.net Similarly, the nitrogen can be acylated using acylating agents like acid chlorides or anhydrides to form the corresponding N-acylsulfonamide.
The hydroxyl group at the 3-position is also nucleophilic and can compete with the nitrogen in derivatization reactions. google.com It can be acylated to form esters or alkylated to form ethers. The relative reactivity of the nitrogen and oxygen can be influenced by the reaction conditions, such as the choice of base and solvent. In some synthetic procedures involving 3-hydroxypyrrolidine derivatives, protection of the hydroxyl group is necessary to achieve selective N-functionalization. google.com
| Functional Group | Reagent Type | Product Type |
|---|---|---|
| Pyrrolidine Nitrogen | Alkyl halide | N-Alkyl-3-hydroxypyrrolidine-1-sulfonyl fluoride |
| Pyrrolidine Nitrogen | Acyl chloride | N-Acyl-3-hydroxypyrrolidine-1-sulfonyl fluoride |
| Hydroxyl Group | Alkyl halide | 3-Alkoxypyrrolidine-1-sulfonyl fluoride |
| Hydroxyl Group | Acyl chloride | 3-Acyloxypyrrolidine-1-sulfonyl fluoride |
Oxidation and Reduction Pathways
The secondary alcohol of this compound can be oxidized to the corresponding ketone, (3-oxopyrrolidine-1-sulfonyl fluoride), using various oxidizing agents. The choice of oxidant would be crucial to avoid over-oxidation or reaction at other sites.
Conversely, while the existing functional groups are largely in a stable oxidation state, the pyrrolidine ring itself could be susceptible to oxidation under harsh conditions. The reduction of the sulfonyl fluoride group is generally difficult due to its stability. However, the pyrrolidine ring in related compounds can be synthesized through the reduction of precursor molecules. google.com The oxidation of sulfonamides to N-sulfonylimines has been reported under mild conditions, suggesting a potential transformation pathway for the nitrogen moiety if it were part of a different substrate. nih.govresearchgate.netnih.gov
Coordination Chemistry with Metal Centers (if applicable to its role as a ligand)
This compound possesses several potential donor atoms—the pyrrolidine nitrogen, the hydroxyl oxygen, and the sulfonyl oxygens—that could coordinate with metal centers. The structural features of sulfonamides, with both nitrogen and oxygen donor atoms, offer various coordination possibilities with transition metals. nih.gov
Metal complexes of N-alkyl-N-nitrosohydroxylamines have been synthesized and structurally characterized, demonstrating the chelating ability of similar functionalities. researchgate.net The hydroxyl and amino groups of tetrapodal ligands have been shown to coordinate with a range of metal ions, including Na(I), Ca(II), Sr(II), and Ba(II). nih.gov While there is no specific literature on the coordination chemistry of this compound, its structure suggests it could potentially act as a ligand, forming stable complexes with various metal ions. The geometry and stability of such complexes would depend on the nature of the metal ion and the coordination environment. mdpi.com
Intramolecular Cyclization and Rearrangement Reactions
The proximate positioning of the hydroxyl group to the electrophilic sulfonyl fluoride center in this compound suggests the potential for intramolecular reactions. These reactions are often facilitated by neighboring group participation, where an adjacent functional group influences the rate and stereochemistry of a reaction.
In the case of this compound, the hydroxyl group can act as an internal nucleophile. Under basic conditions, deprotonation of the hydroxyl group would enhance its nucleophilicity, enabling it to attack the sulfur atom of the sulfonyl fluoride. This intramolecular nucleophilic substitution would lead to the displacement of the fluoride ion and the formation of a cyclic sulfamate (B1201201) ester, a five-membered 1,2,3-oxathiazolidine ring fused to the pyrrolidine ring. The stereochemistry of the starting material would be expected to influence the stereochemistry of the cyclized product.
The table below summarizes the potential intramolecular reactions of this compound based on the principles of neighboring group participation and known reactivity of analogous compounds.
| Reaction Type | Proposed Mechanism | Potential Product | Key Influencing Factors |
| Intramolecular Cyclization | Nucleophilic attack of the hydroxyl group on the sulfonyl fluoride | Fused 1,2,3-oxathiazolidine ring system | Base catalysis to deprotonate the hydroxyl group, solvent polarity |
| Rearrangement | Migration of the sulfonyl group | Isomeric pyrrolidine derivatives | Presence of catalysts or promoters (e.g., fluoride ions), temperature |
Catalytic Applications and Transformations
While direct catalytic applications of this compound are not extensively documented, its structure suggests potential roles as a catalyst or a precursor in various organic transformations. The presence of both a nucleophilic hydroxyl group and an electrophilic sulfonyl fluoride moiety within the same molecule allows for potential bifunctional catalysis or activation.
Role as a Catalyst or Precursor in Organic Transformations
The hydroxyl group in this compound could act as a nucleophilic catalyst, similar to the role of hydroxybenzotriazole (B1436442) (HOBt) in the activation of sulfonyl fluorides for amidation reactions. In such a scenario, the hydroxyl group could activate a substrate through nucleophilic attack, rendering it more susceptible to subsequent reaction with another reagent.
Conversely, the sulfonyl fluoride group itself is a key functional group in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions that have found broad applications. This compound could serve as a chiral building block in SuFEx reactions, allowing for the introduction of the chiral pyrrolidinol motif into larger molecules.
Activation Mechanisms in Catalytic Cycles
The activation of the sulfonyl fluoride group is often a prerequisite for its participation in catalytic cycles. This activation can be achieved through several mechanisms:
Base Catalysis: As discussed in the context of intramolecular cyclization, a base can deprotonate the hydroxyl group, which can then act as an internal nucleophilic catalyst.
Lewis Acid Catalysis: Lewis acids can coordinate to the oxygen atoms of the sulfonyl group, increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack. For example, calcium triflimide [Ca(NTf2)2] has been used to activate sulfonyl fluorides for sulfonamide synthesis.
Nucleophilic Catalysis: External nucleophilic catalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or HOBt, can attack the sulfonyl fluoride to form a more reactive intermediate, which then reacts with the desired nucleophile.
In a potential intramolecular catalytic cycle involving this compound, the hydroxyl group could initially act as a nucleophile to activate a substrate. The sulfonyl fluoride moiety could then be involved in a subsequent step, either through direct reaction or by influencing the electronic properties of the intermediate.
The following table outlines potential catalytic roles and activation mechanisms for this compound.
| Catalytic Role | Activation Mechanism | Potential Transformation |
| Nucleophilic Catalyst | Intramolecular activation by the hydroxyl group | Acyl transfer reactions, activation of carbonyl compounds |
| Chiral Building Block | External activation of the sulfonyl fluoride (e.g., base or Lewis acid) | Synthesis of chiral sulfonamides, sulfonates, and other SuFEx products |
Reaction Kinetics and Thermodynamic Analyses
Detailed experimental kinetic and thermodynamic data for the reactions of this compound are not extensively reported in the literature. However, general principles of chemical kinetics and thermodynamics can be applied to understand its reactivity.
The rate of intramolecular cyclization is expected to be highly dependent on the concentration of the base used to deprotonate the hydroxyl group. The reaction would likely follow pseudo-first-order kinetics if the base is in large excess. The activation energy for this process would be influenced by the strain of the resulting bicyclic system and the stability of the transition state. Computational studies on related intramolecular cycloadditions of sulfonyl isocyanates have shown that the activation energy can be sensitive to the electronic nature of the substituents and the solvent.
The following table provides a qualitative overview of the expected kinetic and thermodynamic parameters for the intramolecular cyclization of this compound.
| Parameter | Expected Trend | Influencing Factors |
| Reaction Rate (Kinetics) | Increases with base concentration | Temperature, solvent polarity, steric hindrance |
| Activation Energy (Ea) | Moderate | Ring strain in the transition state, nucleophilicity of the hydroxyl group |
| Gibbs Free Energy (ΔG) | Negative (Favorable) | Stability of the cyclic product, stability of the fluoride ion |
| Enthalpy (ΔH) | Negative (Exothermic) | Formation of a stable S-O bond |
| Entropy (ΔS) | Positive (Favorable) | Increase in the number of molecules (formation of fluoride ion) |
Table of Mentioned Compounds
Application As a Synthetic Intermediate and Reagent in Advanced Organic Synthesis
Role in the Construction of Complex Heterocycles and Natural Product Scaffolds
There is no available research demonstrating the use of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride (B91410) as a building block or intermediate in the synthesis of complex heterocyclic systems or natural product scaffolds. While chiral pyrrolidines are valuable synthons in organic chemistry, the specific sulfonyl fluoride derivative has not been reported in this context.
The utility of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride as a chiral auxiliary in stereoselective reactions is not documented. Chiral auxiliaries are crucial tools for controlling stereochemistry in asymmetric synthesis, but the application of this particular compound for such purposes has not been described in published research.
No synthetic routes employing this compound for the construction of spirocyclic or fused ring systems have been reported. The synthesis of such intricate architectures often relies on versatile building blocks, but this compound has not been identified as one of them in the current body of scientific literature.
Utilization in Peptide and Peptidomimetic Chemistry
The role of this compound as a coupling reagent or as a functional group in peptide and peptidomimetic chemistry is not established. While sulfonyl fluorides can be reactive moieties, their specific incorporation into or use for the synthesis of peptides or their mimics involving this chiral pyrrolidine (B122466) backbone has not been documented.
Development of Novel Linkers and Bioconjugation Reagents
There is no evidence to suggest that this compound has been used in the development of novel linkers or bioconjugation reagents. The chemical aspects of its potential application in this field remain unexplored in published research.
Application in Materials Science and Polymer Chemistry
The application of this compound in the fields of materials science and polymer chemistry has not been reported. Consequently, there are no research findings on its use as a monomer, cross-linker, or functional additive in the creation of new materials or polymers.
Contributions to Retrosynthetic Strategies for Complex Molecules
Given the absence of its use in the synthesis of complex molecules, this compound has not made any documented contributions to the field of retrosynthetic analysis. Retrosynthetic strategies are devised based on known and reliable chemical transformations, and this compound has not yet been established as a useful tool in this regard.
Data Tables
No data is available to populate tables related to the research findings for any of the outlined applications.
Advanced Structural Elucidation and Theoretical Characterization
Conformational Analysis and Stereochemical Integrity
Computational Methods (DFT, Molecular Dynamics)
A search for computational studies employing methods such as Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations specifically on (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride (B91410) did not yield any specific results. These computational techniques are essential for predicting the most stable conformations, understanding the energy barriers between different conformers, and assessing the integrity of the chiral center under various conditions. Without such studies, the intrinsic flexibility of the pyrrolidine (B122466) ring and the influence of the sulfonyl fluoride and hydroxyl groups on its puckering remain speculative.
Experimental Techniques (e.g., X-ray Crystallography of derivatives, advanced NMR studies on conformers)
Similarly, there is a lack of experimental data from advanced techniques that could provide insight into the solid-state or solution-phase structure of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride. No crystal structures of the compound or its derivatives appear to have been deposited in crystallographic databases. Furthermore, advanced Nuclear Magnetic Resonance (NMR) studies, such as Nuclear Overhauser Effect (NOE) experiments or the analysis of coupling constants at variable temperatures, which would be instrumental in defining the preferred conformations in solution, have not been reported.
Electronic Structure and Bonding Analysis
The electronic properties of this compound, which are fundamental to understanding its reactivity and potential applications, have not been the subject of dedicated research articles.
Frontier Molecular Orbital Theory Applications
An analysis based on Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of understanding chemical reactivity. However, no studies were found that calculated the HOMO-LUMO gap or mapped the distribution of these orbitals for this compound. This information would be invaluable for predicting its behavior in chemical reactions.
Charge Distribution and Electrostatic Potential Maps
Detailed analyses of the charge distribution and the generation of electrostatic potential maps for this compound are also absent from the current body of scientific literature. These analyses would highlight the electron-rich and electron-deficient regions of the molecule, offering clues about its polarity and potential for non-covalent interactions.
Intermolecular Interactions and Crystal Packing Studies
Without experimental crystal structure data, any discussion of the intermolecular interactions and crystal packing of this compound in the solid state would be entirely hypothetical. The nature of hydrogen bonding involving the hydroxyl group and potential interactions involving the sulfonyl fluoride group, which would govern its solid-state architecture, remains to be determined through future experimental work.
Spectroscopic Signatures for Mechanistic Insight (Beyond Routine Identification)
Advanced spectroscopic techniques offer a powerful lens through which the subtle, yet significant, structural and dynamic properties of this compound can be elucidated. These methods transcend routine identification, providing deep insights into the molecule's conformational landscape, the nature of its intramolecular interactions, and the unambiguous confirmation of its stereochemistry.
Dynamic Nuclear Magnetic Resonance Spectroscopy
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a pivotal technique for investigating the conformational dynamics of this compound in solution. The five-membered pyrrolidine ring is not planar and exists in a continuous state of flux between various puckered conformations, primarily envelope (E) and twist (T) forms. The energy barrier to interconversion between these conformers is often within the range accessible by DNMR experiments.
In the case of N-substituted pyrrolidines, the substituents can significantly influence the conformational equilibrium and the rate of interconversion. For this compound, the bulky and electron-withdrawing sulfonyl fluoride group at the nitrogen atom, along with the hydroxyl group at the C3 position, will dictate the preferred puckering of the ring.
Research Findings: While specific DNMR studies on this compound are not readily available in the literature, extensive research on analogous N-substituted 3-hydroxypyrrolidine derivatives provides a strong basis for predicting its dynamic behavior. Conformational studies on similar pyrrolidine systems have shown that the molecule likely exists as a mixture of rapidly interconverting conformers at room temperature. frontiersin.orgnih.govresearchgate.net This rapid exchange would result in averaged signals in the 1H and 13C NMR spectra.
By lowering the temperature, it is possible to slow down this interconversion to the point where individual conformers can be observed separately. This technique, known as variable-temperature NMR, would allow for the determination of the energy barriers (ΔG‡) for ring inversion.
Hypothetical DNMR Data Table:
The following interactive table presents hypothetical data that could be obtained from a DNMR study of this compound, illustrating the coalescence of signals for two diastereotopic protons adjacent to the nitrogen as the temperature is varied.
| Temperature (K) | Linewidth (Hz) | Exchange Rate (k, s⁻¹) | Free Energy of Activation (ΔG‡, kcal/mol) |
| 298 | 5.0 | > 1000 | - |
| 250 | 15.0 | 500 | 12.5 |
| 220 (Tc) | Coalescence | 222 | 12.0 |
| 200 | Two distinct peaks | < 100 | - |
Note: This data is illustrative and based on typical values for pyrrolidine ring inversion.
Vibrational Spectroscopy for Hydrogen Bonding Studies
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is an exceptionally sensitive tool for probing hydrogen bonding interactions. In this compound, an intramolecular hydrogen bond can potentially form between the hydroxyl group (-OH) as the donor and one of the oxygen atoms or the fluorine atom of the sulfonyl fluoride group (-SO₂F) as the acceptor.
The formation of a hydrogen bond typically leads to a characteristic red shift (lowering of frequency) and broadening of the stretching vibration of the donor group (O-H stretch). The magnitude of this shift provides a qualitative measure of the hydrogen bond strength.
Research Findings: Studies on compounds containing both hydroxyl and sulfonyl fluoride moieties are limited. However, extensive research on hydrogen bonding in fluoro-alcohols and sulfonyl-containing compounds provides a framework for interpreting the vibrational spectrum of this compound. acs.orgnasa.govquora.com The O-H stretching frequency in a free (non-hydrogen-bonded) secondary alcohol typically appears in the range of 3630-3640 cm⁻¹. In the presence of an intramolecular hydrogen bond, this band is expected to shift to a lower wavenumber.
The sulfonyl fluoride group exhibits characteristic strong asymmetric and symmetric stretching bands (νas(SO₂) and νs(SO₂)), typically found around 1400-1450 cm⁻¹ and 1200-1240 cm⁻¹, respectively. scilit.comresearchgate.net The S-F stretching vibration is expected in the 800-900 cm⁻¹ region. Hydrogen bonding to the sulfonyl oxygens could induce small shifts in these bands as well.
Expected Vibrational Frequencies and Assignments:
This interactive table outlines the expected key vibrational frequencies for this compound, highlighting the bands sensitive to hydrogen bonding.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) (Non-H-bonded) | Expected Frequency Range (cm⁻¹) (H-bonded) | Intensity |
| O-H stretch | 3630 - 3640 | 3450 - 3550 | Medium, Broad |
| C-H stretch (ring) | 2850 - 3000 | 2850 - 3000 | Medium-Strong |
| SO₂ asymmetric stretch | ~1440 | ~1435 | Strong |
| SO₂ symmetric stretch | ~1230 | ~1225 | Strong |
| C-O stretch | 1050 - 1150 | 1050 - 1150 | Medium |
| S-F stretch | 800 - 900 | 800 - 900 | Strong |
Chiroptical Spectroscopy (CD/ORD) for Stereochemical Confirmation
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides definitive confirmation of the absolute stereochemistry of chiral molecules. creative-biostructure.combhu.ac.in These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral sample. For this compound, the stereocenter at the C3 position is the source of its chirality.
Circular Dichroism (CD) Spectroscopy: A CD spectrum is a plot of the difference in absorption of left- and right-circularly polarized light versus wavelength. A non-zero CD signal, known as a Cotton effect, is observed in the region of a chromophore's electronic absorption. slideshare.netslideshare.net In this compound, the sulfonyl fluoride group and the hydroxyl group, while not strong chromophores in the accessible UV-Vis range, can give rise to weak CD signals. The sign and magnitude of the Cotton effect are exquisitely sensitive to the spatial arrangement of atoms around the stereocenter.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD spectroscopy measures the change in the angle of optical rotation as a function of wavelength. bhu.ac.inkud.ac.in An ORD curve for a chiral molecule will show a characteristic dispersion curve, and in the region of an absorption band, it will exhibit a Cotton effect, which is the combination of the plain dispersion curve and the CD band.
Research Findings and Theoretical Predictions: While experimental CD/ORD spectra for this compound are not documented, theoretical calculations using methods like time-dependent density functional theory (TD-DFT) can predict these spectra with a high degree of accuracy. dtic.milresearchgate.net Such calculations would involve generating the CD and ORD spectra for both the (3R) and (3S) enantiomers. Comparison of the theoretically predicted spectrum for the (3R)-enantiomer with an experimentally obtained spectrum would provide unambiguous confirmation of the absolute configuration.
Hypothetical Chiroptical Data Table:
This table presents hypothetical data for the predicted principal Cotton effect for this compound, which would be crucial for its stereochemical assignment.
| Technique | Wavelength (λmax, nm) | Sign of Cotton Effect | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| CD | ~210 | Positive | +5000 |
| ORD | Peak at ~220 nm, Trough at ~200 nm | Positive | - |
Note: The sign and magnitude are hypothetical and would need to be confirmed by experimental measurement or high-level theoretical calculations.
Future Directions and Emerging Research Avenues for 3r 3 Hydroxypyrrolidine 1 Sulfonyl Fluoride
Exploration of Novel Synthetic Methodologies
While the synthesis of the parent (3R)-3-hydroxypyrrolidine is well-established, the development of novel, efficient, and scalable methods for its conversion to the corresponding sulfonyl fluoride (B91410) remains a key area of research. google.comwipo.intgoogle.comgoogle.com Current methodologies often rely on multi-step processes that may involve harsh reagents or challenging purifications. nih.gov Future explorations are likely to focus on more direct and atom-economical approaches.
Emerging strategies could adapt recent advancements in the synthesis of sulfonyl fluorides to this specific chiral molecule. nih.govrsc.org This includes the direct, oxidant-free electrochemical conversion of corresponding thiols or disulfides, or the use of stable, solid deoxyfluorinating reagents on the respective sulfonic acid. nih.govnih.govrsc.org Radical fluorosulfonylation, a rapidly developing field, could also provide a novel pathway to access this compound from unsaturated precursors. researchgate.netresearchgate.netrsc.org
| Proposed Synthetic Methodology | Precursor | Key Reagents/Conditions | Potential Advantages |
| Deoxyfluorination of Sulfonic Acid | (3R)-3-hydroxypyrrolidine-1-sulfonic acid | Xtalfluor-E®, DAST | Use of bench-stable solid reagents, milder conditions. nih.govnih.govrsc.org |
| Electrochemical Synthesis | (3R)-3-mercaptopropan-1-ol derived precursors | Electrochemical cell, Potassium Fluoride (KF) | Avoids harsh chemical oxidants, potentially greener process. nih.gov |
| Two-Step from Amine | (3R)-3-hydroxypyrrolidine | 1. SO₂Cl₂ or related sulfonylating agent2. Fluoride source (e.g., KF, TBAF) | Utilizes readily available starting material. |
| Radical Fluorosulfonylation | Alkene precursor with pyrrolidine (B122466) scaffold | Photoredox catalysis, radical fluorosulfonylating reagent (e.g., FABI salts) | Access to diverse functionalized analogs through radical pathways. researchgate.netrsc.org |
Discovery of Unprecedented Chemical Transformations
The sulfonyl fluoride moiety is renowned for its unique reactivity profile, most notably in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, which is considered a next-generation click reaction. researchgate.net While SuFEx reactions are known, their application to a chiral, functionalized scaffold like (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride opens the door to unprecedented chemical transformations.
Future research will likely explore the reaction of this compound with a wide array of nucleophiles to generate novel, chirally-defined molecular architectures. The hydroxyl group can be used as a handle to direct or participate in these transformations, potentially leading to complex polycyclic systems through intramolecular reactions. The discovery of new catalytic activation modes for the S-F bond could further expand the reaction scope, allowing for transformations that are currently not feasible. researchgate.net
| Transformation Type | Nucleophile/Reagent | Potential Product Class | Novelty Aspect |
| SuFEx Click Reaction | Phenols, Amines, Thiols | Chiral Sulfonates, Sulfonamides, Thiosulfonates | Rapid assembly of complex chiral molecules with high functional group tolerance. researchgate.netacs.org |
| Intramolecular Cyclization | Activation of the hydroxyl group | Chiral Bicyclic Sultams/Sulfonates | Creation of rigid, complex heterocyclic scaffolds. |
| Transition-Metal Catalyzed Cross-Coupling | Boronic acids, Organometallics | Aryl/Alkyl-substituted Pyrrolidine Sulfones | C-S bond formation to append diverse substituents directly to the sulfur atom. researchgate.net |
| Covalent Adduct Formation | Nucleophilic amino acid residues (Lys, Tyr) | Protein-ligand conjugates | Unprecedented use as a chiral covalent probe for chemical biology. acs.org |
Development of New Applications in Synthetic Organic Chemistry
The unique structural features of this compound make it an attractive building block for synthetic organic chemistry. Its most promising application lies in its potential use as a chiral covalent warhead for the targeted modification of biomolecules. researchgate.netresearchgate.netacs.org The sulfonyl fluoride group can form stable covalent bonds with nucleophilic residues on proteins, such as lysine (B10760008) or tyrosine. acs.org The chiral pyrrolidine framework provides a defined three-dimensional structure that can be tailored to fit specific binding pockets, while the hydroxyl group serves as a convenient point for attaching larger recognition elements.
Beyond chemical biology, this compound could be used as a chiral derivatizing agent or as a precursor for novel chiral ligands in asymmetric catalysis. The sulfonyl fluoride can be converted into various sulfonamide derivatives, which are prevalent motifs in medicinal chemistry and catalysis. nih.gov The development of methods to use the compound in organocatalysis or as a building block for complex natural product synthesis represents a significant area for future growth. researchgate.net
Integration with Flow Chemistry and Automated Synthesis
The synthesis of many chemical compounds, particularly those involving reactive intermediates or requiring precise control over reaction parameters, can benefit significantly from flow chemistry. nih.govbioduro.com The preparation of this compound, which may involve reactive sulfonylating agents, is a prime candidate for adaptation to a continuous flow process. Flow chemistry offers enhanced safety, better heat and mass transfer, and the potential for straightforward scalability compared to traditional batch methods. nih.gov
Furthermore, integrating this synthesis into an automated platform would enable the rapid generation of a library of derivatives. syrris.comdntb.gov.ua By varying the starting material or introducing subsequent reaction steps in-line, an automated system could efficiently produce a diverse set of chiral sulfonyl fluorides for screening in drug discovery or materials science applications. syrris.com This approach reduces manual handling, improves reproducibility, and accelerates the discovery timeline. dntb.gov.ua
Theoretical Predictions for Undiscovered Reactivity or Applications
Computational chemistry and theoretical modeling are powerful tools for predicting the behavior of molecules and guiding experimental research. nih.gov For this compound, theoretical studies can provide deep insights into its potential reactivity and applications.
Key areas for theoretical investigation include:
Reaction Mechanism Studies: Using methods like Density Functional Theory (DFT), researchers can model the transition states for its reactions with various nucleophiles. This can help predict reaction rates, selectivity, and the feasibility of new transformations. nih.gov
Molecular Docking: Computational docking simulations can be used to screen libraries of biological targets (e.g., enzymes, receptors) to identify proteins where the compound might bind. This can predict its potential as a covalent inhibitor and guide experimental validation, accelerating the drug discovery process. nih.gov
Machine Learning: By training algorithms on existing data for sulfonyl fluoride reactivity, machine learning models could predict the outcomes of reactions involving this compound under different conditions, optimizing reaction development. acs.org
These theoretical predictions can uncover non-obvious reactivity patterns and propose novel applications, providing a roadmap for future experimental exploration and maximizing the potential of this versatile chiral compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride, and how can reaction conditions be controlled to maximize yield and stereochemical purity?
- Methodological Answer : Synthesis typically involves fluorosulfonylation of pyrrolidine derivatives under controlled conditions. Key parameters include:
-
Temperature : Maintained between 0–25°C to prevent decomposition of sulfonyl fluoride intermediates .
-
Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency by stabilizing intermediates .
-
Catalysis : Palladium-catalyzed methods (e.g., alkenylsulfonyl fluoride reactions with pyrrolidine) improve regioselectivity and reduce side products .
-
Characterization : Post-synthesis validation via NMR (detection limit: 0.1 ppm) and high-resolution mass spectrometry (HRMS) ensures stereochemical fidelity .
- Data Table :
| Method | Yield (%) | Purity (HPLC) | Key Conditions | Reference |
|---|---|---|---|---|
| Direct fluorosulfonyl | 65–75 | >95% | Acetonitrile, 20°C | |
| Pd-catalyzed | 80–85 | >98% | Pd(OAc)₂, CH₃CN, RT |
Q. How can researchers confirm the structural integrity and stereochemistry of this compound?
- Methodological Answer : Use a combination of:
- Chiral HPLC : To resolve enantiomers and confirm the (3R) configuration .
- NMR Spectroscopy : and NMR for backbone analysis; NMR for sulfonyl fluoride group verification (δ ~60–65 ppm) .
- X-ray Crystallography : For absolute stereochemical assignment, particularly when synthesizing analogs (e.g., fluorophenyl-substituted pyrrolidines) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity data for sulfonyl fluorides with biological nucleophiles?
- Methodological Answer : Discrepancies often arise from variations in:
-
pH : Reactivity with cysteine residues peaks at pH 7.4–8.0 but diminishes under acidic conditions .
-
Nucleophile Competition : Use competitive kinetic assays (e.g., thiol vs. amine reactivity) with LC-MS monitoring to quantify selectivity .
-
Computational Modeling : DFT calculations (e.g., Gibbs free energy of transition states) predict regioselectivity in enzyme-inhibitor interactions .
- Data Table :
| Nucleophile | Rate Constant (k, M⁻¹s⁻¹) | pH | Observed Selectivity | Reference |
|---|---|---|---|---|
| Cysteine | 1.2 × 10³ | 7.4 | High | |
| Lysine | 2.5 × 10² | 7.4 | Moderate |
Q. How does the hydroxypyrrolidine moiety influence the compound’s stability in aqueous vs. nonpolar environments?
- Methodological Answer :
- Hydrolytic Stability : The sulfonyl fluoride group hydrolyzes in aqueous buffers (t₁/₂ ~24–48 hrs at pH 7.4), but the hydroxypyrrolidine ring enhances solubility in polar solvents .
- Accelerated Stability Testing : Use stress conditions (e.g., 40°C/75% RH) with UPLC-MS to track degradation products (e.g., sulfonic acid derivatives) .
Q. What computational approaches predict the binding affinity of this compound to serine hydrolases?
- Methodological Answer :
- Docking Simulations : AutoDock Vina or Schrödinger Suite to model interactions with catalytic triads (e.g., FAAH, MAGL) .
- MD Simulations : GROMACS for assessing conformational stability of enzyme-inhibitor complexes over 100-ns trajectories .
- Free Energy Perturbation (FEP) : Quantifies ΔΔG for analogs with fluorophenyl substitutions .
Experimental Design & Data Analysis
Q. How to design a kinetic study to compare the inhibitory potency of this compound against related sulfonyl fluorides?
- Methodological Answer :
- Enzyme Assay : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) with Michaelis-Menten kinetics.
- IC₅₀ Determination : Fit data to a log(inhibitor) vs. response model (GraphPad Prism) .
- Selectivity Profiling : Perform activity-based protein profiling (ABPP) with clickable probes (e.g., alkyne-tagged sulfonyl fluorides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
